2-Carboxyphenylboronic acid dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

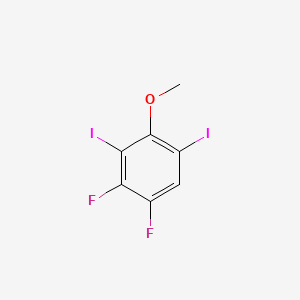

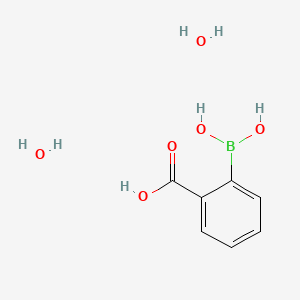

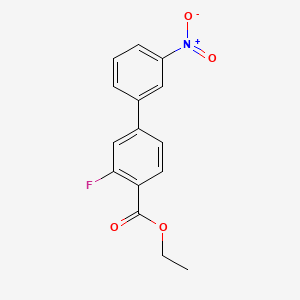

2-Carboxyphenylboronic acid dihydrate, also known as 2- (Dihydroxyboryl)benzoic acid or 2-Boronobenzoic acid, is a chemical compound with the empirical formula C7H7BO4 · 2H2O . It is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO.O.OB(O)c1ccccc1C(O)=O . The molecular weight is 201.97 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.97 . It has a density of 1.4±0.1 g/cm3, a boiling point of 412.3±47.0 °C at 760 mmHg, and a flash point of 203.2±29.3 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

It's used in the practical synthesis of biaryl-2-carboxylic acids through Suzuki coupling reactions. This synthesis involves coupling the acid with aryl bromides containing electron-withdrawing groups (Tao, Goel, Singh, & Boykin, 2002).

The solid-state structures of its variants, like 4-carboxyphenylboronic acid and its hydrates, have been reported, providing insights into the molecular arrangement in crystal lattices and potential applications in crystallography (SeethaLekshmi & Pedireddi, 2007).

It's applied in the racemization of secondary and tertiary alcohols, indicating its potential in synthetic organic chemistry (Boyce, Musolino, Yang, Smith, & Taylor, 2022).

Its derivatives, like 2,4-bis(trifluoromethyl)phenylboronic acid, are used in dehydrative amidation between carboxylic acids and amines, which is significant for peptide synthesis (Wang, Lu, & Ishihara, 2018).

Carboxyphenylboronic acid has been found to be an effective corrosion inhibitor for steel in CO2 containing environments, showing its potential in materials science (Nam, Bui, Mathesh, Tan, & Forsyth, 2013).

The compound has been used to prepare fluorescent carbon quantum dots for sensing benzo[a]pyrene in water, indicating its application in environmental monitoring and sensor technology (Sun et al., 2021).

Safety and Hazards

2-Carboxyphenylboronic acid dihydrate is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property allows them to interact with various biological targets and modify their function.

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

Factors such as ph and temperature can affect the stability and reactivity of boronic acids .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent complexes with proteins, particularly those with serine or threonine residues . The nature of these interactions is typically dependent on the specific structure of the boronic acid and the protein .

Cellular Effects

Boronic acids have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-boronobenzoic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4.2H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4,11-12H,(H,9,10);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFHPLIGSGHNOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679598 |

Source

|

| Record name | 2-Boronobenzoic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257650-88-6 |

Source

|

| Record name | 2-Boronobenzoic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257650-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B572159.png)

![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)